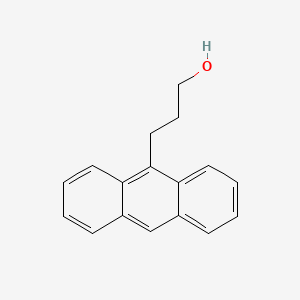

9-Anthracenepropanol

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

22689-05-0 |

|---|---|

Molecular Formula |

C17H16O |

Molecular Weight |

236.31 g/mol |

IUPAC Name |

3-anthracen-9-ylpropan-1-ol |

InChI |

InChI=1S/C17H16O/c18-11-5-10-17-15-8-3-1-6-13(15)12-14-7-2-4-9-16(14)17/h1-4,6-9,12,18H,5,10-11H2 |

InChI Key |

QSWUCIYIVJMUMB-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C=C3C=CC=CC3=C2CCCO |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 9 Anthracenepropanol and Its Derivatives

Strategies for Direct Synthesis of 9-Anthracenepropanol

The direct synthesis of this compound can be approached through various pathways, with a common strategy involving the use of anthracene (B1667546) carboxylic acid precursors. These methods focus on the efficient construction of the three-carbon propanol (B110389) side chain at the 9-position of the anthracene core.

Esterification Pathways from Anthracene Carboxylic Acid Precursors

A primary route to this compound involves the esterification of a suitable anthracene carboxylic acid precursor, namely 3-(anthracen-9-yl)propanoic acid. This reaction, typically a Fischer esterification, involves reacting the carboxylic acid with an alcohol in the presence of an acid catalyst to form the corresponding ester. Subsequent reduction of the ester group yields the desired this compound.

The Fischer esterification is an equilibrium-driven process. To favor the formation of the ester, an excess of the alcohol is often used, or water is removed as it is formed. masterorganicchemistry.comoperachem.com The general mechanism involves the protonation of the carbonyl oxygen of the carboxylic acid, which enhances its electrophilicity. The alcohol then acts as a nucleophile, attacking the carbonyl carbon. After a series of proton transfer steps, a molecule of water is eliminated, and deprotonation of the resulting oxonium ion yields the ester. masterorganicchemistry.com

Utilization of Specific Reagents and Reaction Conditions

The successful synthesis of this compound via the esterification pathway relies on the careful selection of reagents and reaction conditions.

For the esterification of 3-(anthracen-9-yl)propanoic acid, common acid catalysts include sulfuric acid (H₂SO₄) and p-toluenesulfonic acid (p-TsOH). operachem.com The choice of alcohol will determine the resulting ester; for the synthesis of a propyl ester, propanol would be used. The reaction is typically carried out under reflux conditions to drive the reaction towards the product. operachem.com

Following the formation of the ester, a reduction step is necessary to convert the ester functionality to the primary alcohol of this compound. Powerful reducing agents such as lithium aluminum hydride (LiAlH₄) are commonly employed for this transformation. The reaction is typically performed in an anhydrous ethereal solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF), followed by an aqueous workup to yield the final product.

An alternative, though less direct, route could involve the Wittig reaction. For instance, 9-anthraldehyde (B167246) can be reacted with a phosphorus ylide to form an alkene. operachem.comceon.rs Subsequent hydroboration-oxidation of the alkene would yield the corresponding alcohol. This multi-step process offers a different approach to constructing the propanol side chain.

Derivatization Strategies for this compound

The functional properties of this compound can be extensively modified through various derivatization strategies. These modifications can be used to tune the molecule's photophysical properties, solubility, and reactivity for specific applications.

Introduction of Substituents for Tunable Properties

The introduction of various substituents onto the anthracene ring system can significantly alter the electronic and, consequently, the photophysical properties of this compound. For instance, the synthesis of 4-substituted-9,10-anthraquinones from bromaminic acid highlights a strategy for introducing amino derivatives onto the anthracene core. researchgate.net Although this example pertains to anthraquinones, similar substitution patterns could potentially be applied to anthracene precursors of this compound to modulate its fluorescence quantum yield, emission wavelength, and Stokes shift.

The synthesis of compounds like 3-(10-methyl-9-anthryl)propanoic acid demonstrates the introduction of alkyl groups onto the anthracene core, which can influence the molecule's properties. ontosight.ai

Functional Group Interconversions and Modifications

The hydroxyl group of this compound is a key site for functional group interconversions and modifications. Standard organic transformations can be employed to convert the alcohol into other functional groups, thereby expanding the range of accessible derivatives.

For example, the hydroxyl group can be oxidized to an aldehyde or a carboxylic acid, providing a handle for further reactions. Conversely, the hydroxyl group can be converted into a good leaving group, such as a tosylate or mesylate, to facilitate nucleophilic substitution reactions.

Esterification of the hydroxyl group of this compound with various carboxylic acids can be used to introduce a wide range of functional moieties. Similarly, etherification reactions can be employed to attach different alkyl or aryl groups.

Covalent Ligation and Coupling Reactions

The functional groups introduced onto the this compound scaffold can be utilized for covalent ligation and coupling reactions, enabling the attachment of the molecule to other chemical entities, including biomolecules or polymers.

For instance, if the hydroxyl group is converted to a carboxylic acid, standard amide bond-forming reactions can be used to couple this compound derivatives to amines. This is a common strategy for attaching fluorescent probes to proteins or other biological molecules. The use of coupling agents such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) facilitates these reactions.

The introduction of other reactive groups, such as alkynes or azides, would allow for the use of "click chemistry," specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), for efficient and specific covalent ligation.

Stereochemical Control in this compound Synthesis

The propanol side chain of this compound contains a potential stereocenter if a substituent is present at the α or β position, or if the molecule is otherwise asymmetrically substituted. Controlling the three-dimensional arrangement of atoms is crucial for applications where specific enantiomers or diastereomers are required. This is achieved through asymmetric synthesis, which employs chiral catalysts or auxiliaries to guide the formation of the desired stereoisomer.

Asymmetric synthesis provides pathways to enantiomerically enriched compounds, moving beyond the formation of racemic mixtures that necessitate challenging separation steps. For a molecule like this compound, several conceptual asymmetric strategies can be proposed based on established reactions:

Asymmetric Reduction: A key approach would involve the asymmetric reduction of a prochiral ketone precursor, such as 9-anthracenoylacetone. Using a chiral reducing agent or a catalyst with chiral ligands (e.g., those based on ruthenium or rhodium with BINAP) could selectively produce one enantiomer of the corresponding secondary alcohol.

Asymmetric Alkylation: Another strategy could involve the asymmetric alkylation of 9-anthraldehyde with a two-carbon nucleophile in the presence of a chiral catalyst to set the stereocenter of the resulting secondary alcohol.

Asymmetric Diels-Alder Reaction: A more complex, multi-step approach could utilize the anthracene core itself as a diene in an asymmetric Diels-Alder reaction. chemrxiv.org An enantioselective dearomative [4+2]-cycloaddition between an anthracene derivative and a dienophile, guided by a chiral catalyst, can create stereocenters on a temporary bridged structure. chemrxiv.org Subsequent cleavage and modification of this adduct could yield a chiral 9-substituted derivative, which could then be elaborated into the target propanol side chain.

Chiral auxiliaries and catalysts are the cornerstones of asymmetric synthesis, enabling the transfer of chirality to a prochiral substrate.

A chiral auxiliary is a stereogenic group that is temporarily incorporated into a reactant to direct the stereochemical outcome of a subsequent reaction. numberanalytics.com After the desired chiral center is created, the auxiliary is removed and can often be recovered for reuse. In the context of anthracene chemistry, a novel strategy involves using the anthracene moiety itself, when appended with a chiral group, as a chiral auxiliary. For instance, chiral 9-substituted anthracenes have been employed in highly diastereoselective Diels-Alder reactions. nih.gov The steric and electronic properties of the chiral anthracene template guide the approach of the dienophile, leading to a single diastereomer of the cycloadduct. nih.govresearchgate.net This adduct can then be used in further transformations, with the anthracene auxiliary being removed in a final retro-Diels-Alder step to release the enantiomerically enriched product. nih.gov

Chiral catalysts , on the other hand, are chiral molecules that can accelerate a chemical reaction and control its stereoselectivity without being consumed. They function by forming a transient, diastereomeric complex with the substrate, which lowers the energy of the transition state for the formation of one enantiomer over the other. Examples relevant to anthracene chemistry include:

Organocatalysts: Chiral aminocatalysts, such as diarylprolinol silyl (B83357) ethers (Jørgensen catalysts), can activate α,β-unsaturated aldehydes towards a highly enantio- and diastereoselective [4+2]-cycloaddition with anthracene derivatives. chemrxiv.org

Transition Metal Catalysts: Chiral transition metal complexes are widely used. For example, new chiral diphosphite ligands have been synthesized based on a 9,10-dihydroanthracene (B76342) backbone for use in asymmetric catalytic processes like palladium-catalyzed allylic alkylation, achieving excellent enantioselectivities. electronicsandbooks.com While not directly applied to this compound, these catalyst systems demonstrate the potential for creating chiral centers in molecules containing the anthracene scaffold.

The table below summarizes the roles of these chiral directors in the context of synthesizing chiral anthracene derivatives.

| Chiral Director | Type | Mechanism of Action | Potential Application for this compound Synthesis |

| Anthracene Adduct | Auxiliary | Temporarily attaches to a substrate to direct stereoselective reactions (e.g., Diels-Alder). nih.govnih.gov | Synthesis of a chiral precursor which is later converted to the propanol side chain. |

| Diarylprolinol Silyl Ether | Catalyst | Forms a chiral iminium ion with a dienophile, directing its asymmetric cycloaddition to the anthracene core. chemrxiv.org | Creation of a chiral bridged intermediate for further elaboration. |

| Chiral Diphosphite Ligands | Catalyst Component | Coordinates with a transition metal (e.g., Pd, Rh) to create a chiral catalytic environment for reactions like alkylation or hydrogenation. electronicsandbooks.com | Asymmetric synthesis of the propanol side chain on a pre-formed anthracene ring. |

Green Chemistry Principles in this compound Synthesis

Green chemistry aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. Applying these principles to the synthesis of this compound can lead to more sustainable, efficient, and economically viable production methods.

A key step in many syntheses of 9-substituted anthracenes is the Friedel-Crafts acylation or alkylation to install the side chain. beilstein-journals.org Traditional methods often rely on stoichiometric amounts of corrosive and hazardous Lewis acids like aluminum trichloride (B1173362) (AlCl₃), which generate significant waste. researchgate.netnumberanalytics.com Sustainable catalysis focuses on replacing these reagents with more environmentally benign alternatives that are highly efficient and recyclable.

Heterogeneous Catalysts: Solid-supported catalysts are advantageous due to their ease of separation from the reaction mixture and potential for reuse. numberanalytics.com For Friedel-Crafts type reactions relevant to anthracene chemistry, several greener catalysts have been explored:

Zeolites: These microporous aluminosilicates can act as solid acid catalysts, offering shape selectivity and high thermal stability. numberanalytics.com

Zinc Oxide (ZnO): ZnO powder has been shown to be an effective, reusable, and eco-friendly catalyst for the Friedel-Crafts acylation of aromatic compounds under solvent-free conditions. researchgate.net

Silica-supported Zinc Bromide (ZnBr₂/SiO₂): This solid-supported catalyst has been used for the synthesis of 9,10-diarylanthracene derivatives under mild conditions. nih.gov

Transition Metal Catalysis: While many transition metal catalysts rely on precious metals like palladium, research is ongoing to develop catalysts based on more abundant and less toxic metals. nih.govfrontiersin.org For instance, zinc- and iron-based catalysts have been developed for various transformations of aromatic compounds. frontiersin.orgresearchgate.net Bimetallic catalysts like Fe-Co supported on zeolites have been used for the catalytic hydrogenation of anthracene. mdpi.com

The following table highlights sustainable catalysts applicable to the synthesis of anthracene derivatives.

| Catalyst Type | Example(s) | Target Reaction | Advantages |

| Heterogeneous Solid Acid | Zeolites, Zinc Oxide (ZnO) | Friedel-Crafts Acylation | Reusable, reduced waste, mild reaction conditions. researchgate.netnumberanalytics.com |

| Ionic Liquid | [bmim]Cl/AlCl₃ | Friedel-Crafts Acylation | Acts as both solvent and catalyst, reusable. researchgate.net |

| Supported Transition Metal | Fe-Co/Zeolite | Hydrogenation | Utilizes more earth-abundant metals. mdpi.com |

| Supported Lewis Acid | ZnBr₂/SiO₂ | Friedel-Crafts Alkylation | Mild conditions, heterogeneous nature. nih.gov |

Solvents account for a significant portion of the waste generated in chemical processes. Green chemistry emphasizes minimizing solvent use or replacing toxic solvents with safer alternatives.

Greener Solvent Alternatives: Traditional syntheses involving anthracene often use high-boiling, toxic aromatic solvents like xylene. mcpherson.edu Studies have shown that for reactions like the Diels-Alder reaction of anthracene, these can be replaced with more benign solvents such as ethyl acetate (B1210297) or ethanol, albeit sometimes with slightly lower yields. mcpherson.edu Another approach is the use of supercritical carbon dioxide (sc-CO₂), which has been successfully employed as a solvent for the hydrogenation of anthracene, offering benefits like reduced mass transfer limitations and high miscibility with hydrogen. mdpi.com

Solvent-Free Synthesis: An increasingly popular green approach is to eliminate the solvent entirely. ijrpr.com Solvent-free reactions can be facilitated by:

Microwave Irradiation: This technique can dramatically reduce reaction times and increase yields. Microwave-assisted synthesis has been used to prepare (anthracene-9-yl) methylamines from 9-chloromethylanthracene under solvent-free conditions. proquest.comorganic-chemistry.org

Grinding (Mechanochemistry): Simply grinding solid reactants together in a mortar and pestle can provide the energy needed to initiate a reaction. jocpr.com This method has been successfully used for the solvent-free and catalyst-free synthesis of 9,10-dihydro-anthracene-9,10-α,β-succinimide derivatives in quantitative yields at room temperature. researchgate.net The synthesis of chalcones from aldehydes and acetophenones has also been achieved by grinding with a solid base, avoiding the need for a solvent. researchgate.net

The table below compares conventional solvents with greener alternatives for reactions involving anthracene.

| Approach | Example(s) | Target Reaction | Advantages |

| Solvent Replacement | Ethyl Acetate, Ethanol | Diels-Alder | Lower toxicity compared to xylene. mcpherson.edu |

| Supercritical Fluid | Supercritical CO₂ | Hydrogenation | Non-toxic, easily removed, enhances gas solubility. mdpi.com |

| Solvent-Free (Microwave) | N/A | Amine Synthesis | Rapid reaction times, reduced energy consumption. proquest.com |

| Solvent-Free (Grinding) | N/A | Imide Synthesis | No solvent or catalyst, simple procedure, high yield. researchgate.net |

Spectroscopic and Structural Characterization of 9 Anthracenepropanol Systems

Advanced Spectroscopic Techniques

Advanced spectroscopic methodologies are instrumental in elucidating the structural and electronic properties of complex organic molecules like 9-Anthracenepropanol. These techniques probe the interactions of electromagnetic radiation with the molecule, revealing a wealth of information encoded in the resulting spectra.

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy

UV-Vis spectroscopy is a powerful tool for examining the electronic transitions within a molecule. When a molecule absorbs UV or visible light, its electrons are promoted from a lower energy molecular orbital to a higher energy one. researchgate.net For aromatic compounds like this compound, these transitions primarily involve the π-electrons of the conjugated anthracene (B1667546) core.

The UV-Vis spectrum of anthracene and its derivatives is characterized by absorption bands that correspond to π-π* electronic transitions. mdpi.commdpi.com These transitions involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital. The anthracene moiety typically displays a well-structured absorption profile with several vibronic bands in the UV region. researchgate.netmdpi.com Specifically, anthracene exhibits distinct absorption peaks, and the introduction of a substituent at the 9-position, such as the propanol (B110389) group in this compound, is known to influence these electronic transitions. aip.org The absorption spectrum of 9,10-disubstituted anthracenes, for instance, typically shows four vibronic bands between 325–425 nm, corresponding to the S₀ → S₁ (π-π*) transition of the anthracene core. mdpi.com

Table 1: Electronic Transitions in Anthracene Derivatives

| Transition | Wavelength Range (nm) | Description |

|---|---|---|

| π → π* | 300 - 400 | Involves the excitation of electrons in the conjugated π-system of the anthracene core. This is the primary transition observed in the near-UV region for anthracene and its derivatives. mdpi.commdpi.com |

| n → π* | > 400 | Generally weaker and may be observed in derivatives containing heteroatoms with non-bonding electrons. This is less prominent for this compound. |

Table 2: Expected Influence of the Propanol Substituent on the UV-Vis Absorption Maxima of Anthracene

| Compound | Expected λmax Shift | Rationale |

|---|---|---|

| This compound | Bathochromic (Red) Shift | The alkyl propanol group at the 9-position acts as a weak electron-donating group, which perturbs the π-electron system of the anthracene core, leading to a shift of the absorption bands to longer wavelengths. researchgate.netnih.gov |

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is an invaluable technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. lbl.gov

The FTIR spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to its constituent functional groups. The presence of the hydroxyl (-OH) group from the propanol chain will give rise to a strong, broad absorption band in the region of 3200-3600 cm⁻¹. tutorchase.comlibretexts.org This broadening is a result of intermolecular hydrogen bonding. A C-O stretching vibration, also associated with the alcohol group, is expected to appear in the 1000-1300 cm⁻¹ range. tutorchase.com

The aromatic anthracene core will be evidenced by several characteristic peaks. These include the aromatic C-H stretching vibrations, which typically appear at wavenumbers just above 3000 cm⁻¹, and C=C stretching vibrations within the aromatic rings, which are found in the 1450-1600 cm⁻¹ region. libretexts.orgpressbooks.pub The aliphatic C-H bonds of the propanol chain will produce stretching vibrations in the 2850-3000 cm⁻¹ range. libretexts.org

Table 3: Characteristic FTIR Absorption Bands for this compound

| Wavenumber Range (cm⁻¹) | Functional Group | Vibrational Mode |

|---|---|---|

| 3200 - 3600 (broad) | O-H (Alcohol) | Stretching (H-bonded) tutorchase.comlibretexts.org |

| 3000 - 3100 | C-H (Aromatic) | Stretching libretexts.org |

| 2850 - 3000 | C-H (Aliphatic) | Stretching libretexts.org |

| 1450 - 1600 | C=C (Aromatic) | Stretching pressbooks.pub |

| 1000 - 1300 | C-O (Alcohol) | Stretching tutorchase.com |

FTIR spectroscopy is highly sensitive to changes in the chemical structure of a molecule and can be used to detect chemical alterations such as oxidation. lbl.gov Oxidation of this compound could lead to the formation of new functional groups, which would manifest as new or altered absorption bands in the FTIR spectrum. For example, oxidation of the alcohol group to a carboxylic acid would result in the appearance of a very broad O-H stretch (overlapping with the C-H stretching region) and a strong C=O (carbonyl) stretching band around 1700-1760 cm⁻¹. lbl.gov Oxidation of the anthracene ring could also lead to the formation of anthraquinone-like structures, which would also introduce characteristic carbonyl absorption bands. Monitoring changes in the FTIR spectrum, particularly in the carbonyl and hydroxyl regions, can thus provide evidence of oxidative degradation or other chemical transformations of this compound. lbl.gov

Raman Spectroscopy

Raman spectroscopy is a non-destructive light scattering technique that provides detailed information about the vibrational modes of a molecule, offering a fingerprint of its chemical structure and conformation horiba.com. For this compound, the Raman spectrum is dominated by the vibrational modes of the anthracene core due to the high polarizability of the delocalized π-electron system nih.gov. However, characteristic modes from the propanol side chain are also present.

The vibrational modes of this compound can be divided into those associated with the aromatic anthracene unit and those from the aliphatic propanol side chain. The anthracene core, a planar aromatic system, gives rise to strong and sharp Raman bands sns.it. The propanol substituent introduces additional vibrational modes and can slightly perturb the modes of the anthracene ring.

Key vibrational modes expected for this compound include:

Anthracene Ring Vibrations: The most intense bands in the spectrum are typically associated with the stretching and deformation of the anthracene ring system. In-plane C-C stretching vibrations of the aromatic rings are expected in the 1300-1600 cm⁻¹ region. nih.gov Specifically, intense features related to anthracene in-plane C-H bending vibrations can be expected around 1408 cm⁻¹, 1345 cm⁻¹, and 1260 cm⁻¹. nih.gov

C-H Vibrations: Aromatic C-H stretching modes are typically observed in the 3000-3100 cm⁻¹ region. Aliphatic C-H stretching vibrations from the propanol chain (-CH₂-CH₂-CH₂-OH) are expected in the 2850-3000 cm⁻¹ range and are sensitive to the local molecular environment and conformation. mdpi.comresearchgate.net

Propanol Chain Vibrations: The aliphatic chain contributes to methylene (B1212753) (-CH₂-) bending (scissoring) modes around 1450 cm⁻¹ and twisting/wagging modes in the 1150-1350 cm⁻¹ range. The C-C stretching of the propyl group will appear as weaker bands in the 800-1150 cm⁻¹ region.

C-O Stretching: The C-O stretching vibration from the primary alcohol group is expected to produce a band in the 1000-1100 cm⁻¹ region.

The table below summarizes the expected Raman active vibrational modes for this compound based on data from anthracene and alcohol derivatives.

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) |

| Aromatic C-H Stretch | Anthracene C-H | 3000 - 3100 |

| Aliphatic C-H Stretch | Propyl -CH₂- | 2850 - 3000 |

| Aromatic C=C Ring Stretch | Anthracene C=C | 1300 - 1600 |

| -CH₂- Bending (Scissoring) | Propyl -CH₂- | ~1450 |

| Aromatic C-H In-plane Bend | Anthracene C-H | 1000 - 1410 |

| C-O Stretch | -CH₂-OH | 1000 - 1100 |

| Anthracene Ring Breathing/Deformation | Anthracene Skeleton | 700 - 1000 |

This table is generated based on typical vibrational frequencies for the specified functional groups.

Raman scattering provides valuable information beyond simple bond identification. The position, intensity, and width of Raman bands are sensitive to the molecule's structural and electronic properties.

For this compound, the intense bands from the anthracene moiety act as a probe for the local environment. The π-electron system of the anthracene core strongly couples with vibrational modes, meaning that changes in molecular conformation or intermolecular interactions can affect the Raman spectrum. nih.gov For instance, the relative intensities of different ring stretching modes can provide information on the planarity of the aromatic system. mdpi.com

Furthermore, the vibrations of the propanol side chain, particularly the C-H and C-O stretching modes, can be sensitive to hydrogen bonding. nih.gov In condensed phases (solid or liquid), the hydroxyl group of one molecule can interact with another, leading to shifts and broadening of the O-H and C-O vibrational bands compared to the gas phase. This allows Raman spectroscopy to probe intermolecular interactions within this compound systems.

Nuclear Magnetic Resonance (NMR) Spectroscopy (General Relevance for Organic Synthesis)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool in organic chemistry for determining the structure of molecules. In the context of organic synthesis, NMR is the primary method used to confirm that the desired product, such as this compound, has been successfully formed and to verify its purity. It provides detailed information about the carbon-hydrogen framework of a molecule. researchgate.net

One-dimensional (1D) NMR experiments, such as ¹H (proton) and ¹³C (carbon-13) NMR, are fundamental for structural elucidation.

¹H NMR: This technique provides information about the number of different types of protons in a molecule, their chemical environment, and their proximity to other protons. For this compound, the ¹H NMR spectrum would show distinct signals for the aromatic protons of the anthracene ring and the aliphatic protons of the propanol chain.

Aromatic Protons: The protons on the anthracene ring are expected to appear in the downfield region of the spectrum, typically between 7.0 and 8.6 ppm, due to the deshielding effect of the aromatic ring current. pressbooks.pubopenstax.orglibretexts.org The complex splitting patterns (multiplets) in this region would be characteristic of the substitution pattern on the anthracene core.

Aliphatic Protons: The three methylene (-CH₂-) groups of the propanol chain would appear more upfield. The benzylic protons (-An-CH₂-) are deshielded by the adjacent aromatic ring and would likely resonate around 2.5-3.0 ppm. libretexts.orglibretexts.org The other two methylene groups would appear further upfield, with the one attached to the hydroxyl group (-CH₂-OH) being slightly more downfield than the central one due to the electronegativity of the oxygen atom. The coupling between adjacent methylene groups would result in triplet or multiplet signals, confirming their connectivity.

The table below outlines the predicted ¹H NMR chemical shifts for this compound.

| Proton Environment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

| Aromatic Protons | 7.0 - 8.6 | Multiplets |

| Anthracene-CH₂ -CH₂-CH₂-OH | 2.5 - 3.0 | Triplet |

| Anthracene-CH₂-CH₂ -CH₂-OH | 1.8 - 2.2 | Multiplet |

| Anthracene-CH₂-CH₂-CH₂ -OH | 3.5 - 4.0 | Triplet |

| Anthracene-CH₂-CH₂-CH₂-OH | Variable | Singlet (broad) |

These are estimated values based on typical chemical shifts for similar structural motifs.

While 1D NMR provides essential data, complex molecules often exhibit overlapping signals that are difficult to interpret. Two-dimensional (2D) NMR techniques are used to resolve these ambiguities and definitively establish molecular connectivity. youtube.comyoutube.com

COSY (Correlation Spectroscopy): This is a homonuclear experiment that shows correlations between protons that are coupled to each other, typically through two or three bonds. sdsu.edu In a COSY spectrum of this compound, cross-peaks would connect the signals of adjacent methylene groups in the propanol chain, providing unambiguous proof of the -CH₂-CH₂-CH₂- fragment.

HSQC (Heteronuclear Single Quantum Coherence): This is a heteronuclear experiment that correlates proton signals with the signals of the carbon atoms to which they are directly attached. sdsu.eduresearchgate.net Each cross-peak in an HSQC spectrum indicates a one-bond C-H connection. This technique allows for the definitive assignment of each proton signal to its corresponding carbon in the molecule's framework, confirming, for example, which carbon signal belongs to the -CH₂-OH group versus the -An-CH₂- group. youtube.com

Together, these 1D and 2D NMR techniques provide a comprehensive picture of the molecular structure, allowing chemists to confirm the successful synthesis of this compound with high confidence.

X-ray Photoelectron Spectroscopy (XPS)

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, and chemical state of the elements within a material. For an organic compound like this compound, XPS can provide valuable information about the different chemical environments of carbon and oxygen atoms.

The analysis of high-resolution XPS spectra for the C 1s and O 1s core levels allows for the identification of different functional groups.

C 1s Spectrum: The C 1s region for this compound would be a composite of several peaks corresponding to the different types of carbon atoms. This envelope can be deconvoluted to identify:

Aromatic Carbon (C-C/C-H): Carbons within the anthracene ring, primarily involved in C-C and C-H bonds with sp² hybridization, would contribute to a main peak at a binding energy of approximately 284.5-285.0 eV. acs.orgresearchgate.net A weak satellite peak, known as a π-π* shake-up feature, is also characteristic of aromatic systems and may appear at a higher binding energy (~291 eV). researchgate.net

Aliphatic Carbon (C-C): The carbons in the propanol chain that are bonded only to other carbons and hydrogens would have a slightly higher binding energy than the aromatic carbons.

Carbon-Oxygen Bond (C-O): The carbon atom directly bonded to the hydroxyl group is in a higher oxidation state and will therefore appear at a higher binding energy, typically around 286.0-286.5 eV. chalcogen.ro

O 1s Spectrum: The O 1s spectrum is simpler and would show a primary peak corresponding to the oxygen in the hydroxyl (C-O-H) group, typically found at a binding energy of approximately 532.5-533.5 eV. researchgate.netchalcogen.ro

The relative areas of the deconvoluted C 1s peaks can be used to confirm the ratio of different carbon types, providing further verification of the molecular structure.

The table below summarizes the expected binding energies for the core-level spectra of this compound.

| Element | Core Level | Chemical State | Expected Binding Energy (eV) |

| Carbon | C 1s | C-C, C-H (sp²) | ~284.8 |

| Carbon | C 1s | C-C (sp³) | ~285.5 |

| Carbon | C 1s | C-O | ~286.3 |

| Oxygen | O 1s | C-O-H | ~533.0 |

Binding energies are approximate and can vary based on instrument calibration and sample charging.

Surface Compositional Analysis

Surface compositional analysis of this compound would typically be conducted using X-ray Photoelectron Spectroscopy (XPS), a highly surface-sensitive technique capable of providing elemental composition and chemical state information from the top few nanometers of a material.

In a hypothetical analysis of a this compound sample, an XPS survey scan would first be acquired to identify all the elements present on the surface. For a pure sample, the survey spectrum would be expected to show peaks corresponding to carbon (C 1s) and oxygen (O 1s), the constituent elements of this compound. The absence of other elemental peaks would indicate a high level of surface purity.

High-resolution spectra of the C 1s and O 1s regions would then be collected to determine the chemical states of these elements. The C 1s spectrum of this compound would be expected to be resolvable into multiple components corresponding to the different chemical environments of the carbon atoms. The majority of the signal would arise from the aromatic carbons of the anthracene core, typically found at a binding energy of approximately 284.8 eV. A distinct peak at a higher binding energy would be expected for the carbon atom bonded to the hydroxyl group (C-OH) in the propanol side chain, and another for the aliphatic carbons (-CH2-) of the side chain. The O 1s spectrum would be expected to show a single peak corresponding to the hydroxyl group (-OH).

The atomic concentrations of carbon and oxygen on the surface can be calculated from the areas of the respective core-level peaks, corrected by their relative sensitivity factors. For an ideal, uncontaminated surface of this compound (C₁₇H₁₆O), the theoretical atomic ratio of carbon to oxygen is 17:1.

Hypothetical XPS Data for this compound

| Element | Binding Energy (eV) | Atomic Concentration (%) | Possible Functional Groups |

| C 1s | ~284.8 | 94.4 | Aromatic C-C, C-H |

| ~286.3 | Aliphatic C-C, C-OH | ||

| O 1s | ~533.1 | 5.6 | C-OH |

Oxidation State Determination

X-ray Photoelectron Spectroscopy is also a primary tool for determining the oxidation states of elements on a material's surface. For an organic molecule like this compound, the "oxidation state" is more nuanced than in inorganic compounds and is reflected in shifts in the core-level binding energies due to the local chemical environment.

The binding energy of a core electron is sensitive to the electronegativity of the surrounding atoms. In this compound, the carbon atoms are in a reduced state. The C 1s binding energies would reflect this, with the aromatic and aliphatic carbons having characteristic low binding energies. The carbon atom attached to the oxygen atom in the propanol group would exhibit a positive shift in its binding energy compared to the other carbon atoms due to the electron-withdrawing effect of the oxygen atom.

The O 1s binding energy would be characteristic of an oxygen atom in a hydroxyl group. Should the surface of the this compound sample be oxidized, for instance through exposure to air or UV radiation, changes in the XPS spectra would be observable. Oxidation of the anthracene core could lead to the formation of anthraquinone-like species, which would introduce a new C 1s peak at a higher binding energy, characteristic of a carbonyl (C=O) group. Similarly, oxidation of the alcohol functional group to an aldehyde or carboxylic acid would also result in new peaks in both the C 1s and O 1s spectra at higher binding energies.

By deconvoluting the high-resolution C 1s and O 1s spectra, the relative concentrations of the different carbon and oxygen species can be determined, providing a quantitative measure of the surface oxidation.

Illustrative Binding Energies for Different Carbon and Oxygen States

| Functional Group | C 1s Binding Energy (eV) | O 1s Binding Energy (eV) |

| Aromatic C-C, C-H | ~284.8 | - |

| Aliphatic C-C | ~285.0 | - |

| C-OH (Alcohol) | ~286.3 | ~533.1 |

| C=O (Carbonyl) | ~287-288 | ~531-532 |

| O=C-OH (Carboxyl) | ~289 | ~532 (C=O), ~533.5 (C-OH) |

Advanced Structural Analysis Techniques (General Relevance for Materials Chemistry)

Electron Microscopy (SEM)

Scanning Electron Microscopy (SEM) is a powerful technique for visualizing the surface topography and morphology of a material at high magnification. researchgate.net For the analysis of this compound, which is a crystalline solid, SEM would be invaluable for characterizing the size, shape, and morphology of its crystals.

An SEM analysis of a powdered sample of this compound would reveal the habit of the crystals, for example, whether they are needle-like, plate-like, or prismatic. The images would also show the size distribution of the crystals and the degree of agglomeration. At higher magnifications, surface features such as steps, kinks, and defects on the crystal faces could be resolved.

If this compound were to be deposited as a thin film, SEM would be used to assess the quality of the film. It could reveal information about the film's uniformity, the presence of cracks or pinholes, and the grain structure. For instance, the SEM images would show whether the film is amorphous or polycrystalline and, in the latter case, the size and orientation of the crystallites. This morphological information is crucial as it can significantly influence the material's optical and electronic properties.

Elemental Analysis (EDX)

Energy-Dispersive X-ray Spectroscopy (EDX), often coupled with SEM, is a technique used to determine the elemental composition of a sample. wikipedia.org While the electron beam of the SEM scans the sample, it excites the atoms, which then emit characteristic X-rays. The energy of these X-rays is unique to each element, allowing for their identification.

An EDX analysis of a pure this compound sample would be expected to show peaks for carbon and oxygen. The relative heights of these peaks can be used to determine the semi-quantitative elemental composition of the sample. This can be useful to confirm the identity of the material and to check for the presence of impurities. For example, if the synthesis of this compound involved a catalyst, EDX could be used to detect any residual catalyst on the surface of the crystals.

In an SEM-EDX setup, elemental maps can be generated, showing the spatial distribution of different elements on the sample's surface. For a homogeneous sample of this compound, the carbon and oxygen maps would be uniform. However, if there were impurities or different phases present, elemental mapping would highlight these heterogeneities.

Expected EDX Data for Pure this compound

| Element | Energy (keV) | Weight % (Theoretical) | Atomic % (Theoretical) |

| C Kα | 0.277 | 98.02 | 94.44 |

| O Kα | 0.525 | 1.98 | 5.56 |

Photophysical and Photochemical Investigations of 9 Anthracenepropanol

Electronic Excited State Dynamics

The behavior of 9-Anthracenepropanol upon absorption of light is governed by the dynamics of its electronic excited states. These processes, which include fluorescence and phosphorescence, are dictated by the structure of the molecule and its interaction with the surrounding environment.

Fluorescence spectroscopy is a primary tool for investigating the singlet excited state (S₁) of molecules like this compound. This technique provides insights into the emission properties and the factors that influence them.

Table 1: Comparative Fluorescence Quantum Yields of Selected Anthracene (B1667546) Derivatives

| Compound | Solvent | Fluorescence Quantum Yield (Φf) |

|---|---|---|

| Anthracene | Cyclohexane | 0.36 |

| Anthracene | Ethanol | 0.27 |

| 9,10-Diphenylanthracene | Cyclohexane | ~1.0 |

| 9,10-Bis(phenylethynyl)anthracene | Cyclohexane | 1.0 |

The nature and position of substituents on the anthracene core play a critical role in determining the fluorescence characteristics. rsc.org Generally, substituents can alter the energy levels of the excited states, influencing both the emission wavelength and the quantum yield. For many 9,10-substituted anthracenes, a high emission yield is a desirable characteristic. rsc.org The introduction of phenyl groups, for example, can enhance fluorescence efficiency. rsc.org Conversely, substituents like thiophenes have been shown to decrease the fluorescence quantum yield significantly. rsc.org The specific impact of an aliphatic alcohol substituent like the propanol (B110389) group in this compound on its fluorescence behavior requires direct experimental investigation.

Beyond the singlet state, the triplet excited state (T₁) is another crucial aspect of the photochemistry of aromatic compounds. This state is involved in processes like phosphorescence and energy transfer to other molecules, such as molecular oxygen.

The energy of the lowest triplet state (T₁) is a key parameter that governs the potential for phosphorescence and photosensitization reactions. For many 9,10-substituted diphenylanthracene variants, the lowest T₁ energy level is calculated to be around 1.64-1.65 eV. mdpi.com For 9,10-bis(phenylethynyl)anthracene (BPEA), the triplet energy is reported to be in the range of 1.2–1.3 eV. nih.gov Specific experimental or calculated values for the triplet state energy of this compound are not documented in the available literature.

Table 2: Triplet State Energies for Selected Anthracene Derivatives

| Compound | Triplet State Energy (T₁) |

|---|---|

| 9,10-Diphenylanthracene (DPA) variants | ~1.64 - 1.65 eV mdpi.com |

| 9,10-Bis(phenylethynyl)anthracene (BPEA) | 1.2 - 1.3 eV nih.gov |

Anthracene derivatives can act as photosensitizers, transferring energy from their triplet state to ground-state molecular oxygen (³O₂) to produce the highly reactive singlet oxygen (¹O₂). mdpi.com The efficiency of this process is quantified by the singlet oxygen quantum yield (ΦΔ). Various anthracene derivatives, such as 9,10-anthracenediyl-bis(methylene)dimalonic acid (ADMA) and diethyl-3-3′-(9,10-anthracenediyl)bis acrylate (B77674) (DADB), are utilized as probes for detecting singlet oxygen due to their reactivity with it. mdpi.comnih.govnih.gov However, the specific quantum yield for singlet oxygen generation by this compound itself has not been reported. The ability of this compound to generate singlet oxygen would be contingent on the efficient population of its triplet state and the subsequent energy transfer to oxygen.

Time-Resolved Spectroscopic Studies (e.g., Femtosecond Spectroscopy)

Time-resolved spectroscopy techniques are essential for observing the transient phenomena that occur in molecules immediately following the absorption of light. Femtosecond transient absorption (fs-TA) spectroscopy, a pump-probe method, is particularly powerful for mapping the evolution of excited states on timescales ranging from femtoseconds to nanoseconds. nd.eduresearchgate.net In this technique, an initial "pump" laser pulse excites the molecule, and a subsequent, time-delayed "probe" pulse measures the absorption of the transient species. nd.edu By varying the delay time between the pump and probe pulses, it is possible to track the formation and decay of short-lived intermediates, providing critical insights into photoreaction mechanisms. researchgate.netaps.org

For anthracene derivatives like this compound, fs-TA spectroscopy can elucidate the primary photoreaction pathways that occur on an ultrafast timescale. Upon excitation with a UV laser pulse (the "pump"), the molecule is promoted from its ground state (S₀) to an excited singlet state (S₁). The subsequent events can be monitored by the probe pulse.

The analysis of photoreaction channels involves identifying transient species from their unique absorption spectra. Key processes in anthracene derivatives that can be resolved include:

Excited State Absorption (ESA): The initially formed S₁ state can absorb the probe light, leading to a transient absorption signal.

Excimer Formation: In concentrated solutions, an excited anthracene moiety can interact with a ground-state molecule to form an excimer (excited dimer). This process is a crucial step preceding photodimerization and has its own characteristic spectral signature. nih.gov The kinetics of excimer formation, typically occurring on a picosecond to nanosecond timescale, can be directly monitored.

Intersystem Crossing (ISC): The transition from the singlet excited state (S₁) to a triplet state (T₁) can be observed. While often less efficient for anthracene in the absence of heavy atoms, it is a possible deactivation channel.

By fitting the rise and decay kinetics of different spectral features at various wavelengths, the time constants for each of these ultrafast processes can be determined, revealing the branching ratios and efficiencies of competing photoreaction channels. researchgate.net

The excited-state lifetime (τ) is a fundamental photophysical parameter that quantifies the average time a molecule spends in an excited state before returning to the ground state. This decay can occur through radiative (fluorescence) or non-radiative pathways. Time-resolved fluorescence or transient absorption spectroscopy are used to measure these lifetimes. For many anthracene derivatives, fluorescence decay is often described by a multi-exponential model, which can indicate the presence of multiple excited-state species or complex relaxation processes. nih.govnih.gov

Table 1: Representative Excited-State Lifetime Components for Anthracene Derivatives in Solution

| Compound/System | Lifetime Component (τ₁) | Lifetime Component (τ₂) | Conditions |

|---|---|---|---|

| HBO in Hexane | ~20 ps | ~295 ps | Keto tautomer emission |

| HBT in Cyclohexane | ~100 ps | - | Solvent dependent |

Data adapted from studies on various complex fluorophores to illustrate typical lifetime ranges. HBO (2-(2′-hydroxyphenyl)benzoxazole) and HBT (2-(2-Hydroxyphenyl)benzothiazole) are examples of systems with excited-state intramolecular proton transfer (ESIPT). nih.gov

Photochemical Reactivity of this compound

The photochemical behavior of this compound is dominated by the reactivity of the anthracene moiety, which is well-known for undergoing characteristic cycloaddition reactions upon exposure to ultraviolet radiation. mdpi.com

The most prominent photoreaction of anthracene and its derivatives is dimerization, which occurs between an excited-state molecule and a ground-state molecule. mdpi.com This reaction is a classic example of a photocycloaddition.

Upon irradiation with UV light, typically at wavelengths longer than 300 nm, this compound is expected to undergo a [4+4]-cycloaddition reaction. nih.gov This reaction involves the C9 and C10 positions of two separate anthracene rings. researchgate.net An excited monomer (S₁) interacts with a ground-state monomer (S₀), leading to the formation of a covalent dimer. mdpi.com The excitation changes the orbital symmetry, making the reaction photochemically allowed, whereas it is thermally forbidden by the Woodward-Hoffmann rules. mdpi.com This cycloaddition results in the formation of a sandwich-like dimer structure, effectively linking the two parent molecules.

A key feature of anthracene photodimerization is its reversibility. The formed dimer can revert to the two original monomeric units through the application of energy. This reversibility can be triggered by two primary methods:

Thermal Reversion: Heating the dimer can induce cycloreversion, breaking the newly formed covalent bonds and regenerating the monomers. researchgate.net The temperature required for this process can vary depending on the specific anthracene derivative.

Photochemical Reversion: Irradiating the dimer with shorter-wavelength UV light (typically <300 nm) can also induce cleavage, splitting the dimer back into two monomers. nih.govresearchgate.net

This reversible "lock-and-release" chemistry makes anthracene-functionalized materials, including polymers incorporating this compound, valuable for applications in photoresponsive systems, data storage, and self-healing materials. nih.govresearchgate.netacs.org The dimerization process can be monitored spectroscopically by the decrease in the characteristic anthracene monomer absorbance upon UV exposure, while the reverse reaction is marked by the reappearance of this absorbance. researchgate.net

Table 2: Summary of Photochemical Reactions for Anthracene Derivatives

| Reaction | Stimulus | Product | Reversibility |

|---|---|---|---|

| [4+4]-Cycloaddition | UV Light (>300 nm) | Dimer | Yes |

Thermal Dissociation of Photodimers

The photodimer of this compound, formed via a [4π+4π] photocycloaddition, can undergo a thermally induced reversal to regenerate the two parent monomer molecules. This process, known as thermal dissociation or retro-cycloaddition, is a key feature of the anthracene chromophore's utility in designing thermally responsive materials. The stability of the photodimer and the temperature at which this dissociation occurs are significantly influenced by the nature of the substituent at the 9-position.

The thermal dissociation of anthracene photodimers is a unimolecular process that typically follows first-order reaction kinetics. vub.ac.be The rate of this retro-cycloaddition is governed by the Arrhenius equation, which relates the rate constant to the activation energy (Ea) and the pre-exponential factor. Thermodynamically, the reaction is an endothermic process, requiring energy input to cleave the two covalent bonds formed during dimerization.

Studies on various 9-substituted anthracene derivatives have provided insight into the energetic requirements of this reaction. The activation energy for the thermal cleavage represents the energy barrier that must be overcome for the dimer to split into two monomer units. Thermodynamic and kinetic parameters for a range of photodimers have been determined, revealing a wide spectrum of thermal stabilities. rsc.org For the this compound photodimer, the propanol group's electronic and steric characteristics are expected to influence these parameters, although specific values for this compound are not extensively documented in isolation. The process can be studied by monitoring the reappearance of the characteristic anthracene monomer absorption in UV-Vis spectroscopy upon heating a solution of the photodimer.

The efficiency and rate of the thermal dissociation of this compound photodimers are subject to significant influence from both the surrounding solvent and the nature of the chemical substituents on the anthracene core.

Substituent Effects: The electronic properties of the substituent at the 9-position play a crucial role in determining the thermal stability of the corresponding photodimer. Research on a series of 9-substituted anthracenes has shown that the rate of thermal dissociation is accelerated by both electron-donating and electron-withdrawing groups. vub.benih.govresearchgate.net This indicates that substituents that can stabilize either radical or ionic intermediates or transition states will lower the activation energy for the retro-cycloaddition reaction. The 3-hydroxypropyl group in this compound is considered a weak electron-donating group, which would be expected to lower the thermal stability of its photodimer compared to the unsubstituted anthracene photodimer. The magnitude of this effect positions this compound within a tunable range of dissociation temperatures. nih.govresearchgate.net

To illustrate this trend, the following table presents generalized data on how different substituents at the 9-position affect the thermal dissociation kinetics.

| Substituent Type at 9-Position | Electronic Effect | Relative Rate of Thermal Dissociation | Thermal Stability of Photodimer |

| -H (Unsubstituted) | Neutral | Base Rate | High |

| -CH₃ (Alkyl) | Electron-Donating | Faster | Lower |

| -OCH₃ (Alkoxy) | Electron-Donating | Faster | Lower |

| -CH₂CH₂CH₂OH (Propanol) | Weakly Electron-Donating | Faster than unsubstituted | Lower than unsubstituted |

| -CN (Cyano) | Electron-Withdrawing | Significantly Faster | Low |

| -CHO (Aldehyde) | Electron-Withdrawing | Significantly Faster | Low |

This table is a generalized representation based on established chemical principles and published data for various 9-substituted anthracenes. nih.govresearchgate.net

Solvent Effects: The choice of solvent can influence the kinetics of the retro-cycloaddition, although its effect is often secondary to the substituent effects. In solution, the dissociation rate can be affected by the solvent's ability to solvate and stabilize the resulting monomer molecules. However, the most pronounced environmental effect is observed when comparing the reaction in solution versus the condensed (solid) state. The thermal dissociation in the solid state is often more challenging and occurs at higher temperatures. vub.ac.beresearchgate.net This is because additional energy is required to overcome the crystal lattice energy that stabilizes the photodimer in its crystalline form. nih.govresearchgate.net Once the material melts, the dissociation kinetics may change significantly. vub.ac.be

Generation of Reactive Intermediates (e.g., Biradicals, Singlet Oxygen)

Beyond photodimerization, the photochemistry of this compound, like other anthracene derivatives, involves the generation of highly reactive intermediates. Upon absorption of UV radiation, the molecule is promoted to an excited singlet state. From here, it can undergo intersystem crossing (ISC) to a longer-lived excited triplet state. This triplet-state molecule is a key intermediate in photosensitization processes.

Singlet Oxygen Generation: The triplet-state this compound can act as a photosensitizer, transferring its energy to ground-state molecular oxygen (³O₂), which is naturally a triplet diradical. This energy transfer process, known as a Type II photosensitization mechanism, results in the formation of the highly reactive electrophilic species, singlet oxygen (¹O₂). mdpi.com

Reaction: ³(this compound)* + ³O₂ → ¹(this compound)₀ + ¹O₂

The generated singlet oxygen can then react with various substrates. Anthracene derivatives themselves are efficient chemical traps for singlet oxygen, undergoing a [4+2] cycloaddition reaction to form a transient endoperoxide. nih.govnih.gov This reactivity makes anthracene-based compounds useful as probes for detecting singlet oxygen. nih.gov

Biradicals: The formation and cleavage of the endoperoxide intermediate proceed through mechanisms that can involve biradical character. While not typically long-lived, biradical species are postulated as intermediates in the complex photo-oxidation pathways of anthracenes in the presence of oxygen. mdpi.com

Influence of Environmental Factors (e.g., pH, Solvent) on Photochemistry

Environmental conditions, particularly the choice of solvent and the pH of the medium, can significantly modulate the photochemical behavior of this compound.

Solvent Influence: The solvent environment has a profound impact on the photochemistry of molecules. bris.ac.uk Solvent polarity can alter the relative energies of the excited singlet (S₁) and triplet (T₁) states. This, in turn, affects the efficiency of intersystem crossing and, consequently, the quantum yield of triplet-state formation. Since the triplet state is the precursor to singlet oxygen generation, solvent choice can directly influence the efficiency of this compound as a photosensitizer. researchgate.net Furthermore, the lifetime of the generated singlet oxygen is highly dependent on the solvent; for instance, its lifetime is significantly longer in deuterated solvents compared to protic solvents like water or methanol. acs.org

pH Influence: The this compound molecule contains a terminal hydroxyl (-OH) group, which is susceptible to protonation or deprotonation under acidic or basic conditions, respectively. While specific studies on the pH effects on this compound photochemistry are limited, general principles can be applied. Changes in pH can alter the electronic nature of the substituent. For instance, deprotonation of the hydroxyl group to form an alkoxide under strongly basic conditions would enhance its electron-donating character, potentially influencing the absorption spectrum and the stability of excited states. Conversely, protonation events could alter intermolecular interactions, such as hydrogen bonding. Studies on other anthracene derivatives with pH-sensitive groups have shown that protonation can lead to fluorescence quenching, suggesting that the charge state of a substituent can open new non-radiative decay pathways for the excited state. researchgate.net

Computational Chemistry Approaches to 9 Anthracenepropanol

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to modern chemical research, enabling the prediction of molecular properties with a high degree of accuracy. These methods solve the Schrödinger equation for a given molecule, providing insights into its geometry, energy, and electronic characteristics.

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a workhorse of computational chemistry, balancing accuracy with computational cost. youtube.com It is particularly well-suited for studying the ground-state properties of medium to large-sized organic molecules like 9-Anthracenepropanol. mdpi.com DFT methods are routinely used to investigate the electronic structure and geometry of anthracene (B1667546) derivatives. nih.govnih.gov

The first step in a computational study is typically to determine the most stable three-dimensional arrangement of the atoms, known as geometry optimization. Using a functional such as B3LYP in conjunction with a suitable basis set (e.g., 6-31G(d) or larger), the forces on each atom are minimized until a stable, low-energy conformation is found. youtube.com This process yields crucial information about bond lengths, bond angles, and dihedral angles.

Once the optimized geometry is obtained, the same level of theory can be used to calculate the molecule's electronic structure. This includes properties such as the total energy, dipole moment, and the distribution of electron density, which dictates the molecule's polarity and reactivity.

Table 1: Hypothetical Optimized Geometric Parameters for this compound (DFT/B3LYP/6-31G(d))

| Parameter | Atom(s) Involved | Calculated Value |

| Bond Length | C9-C11 | ~1.51 Å |

| Bond Length | C1-C2 (propyl) | ~1.54 Å |

| Bond Length | C3-O | ~1.43 Å |

| Bond Angle | C11-C9-C14 | ~120° |

| Bond Angle | C1-C2-C3 (propyl) | ~109.5° |

| Dihedral Angle | C11-C9-C1-C2 | Variable (conformation dependent) |

Note: This table is illustrative and contains expected values based on standard bond lengths and angles. Actual calculated values would be specific to the optimized structure.

A key output of DFT calculations is the description of the molecular orbitals (MOs), particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that provides insight into the molecule's chemical reactivity and electronic stability. researchgate.net For aromatic systems like the anthracene core of this compound, the HOMO and LUMO are typically π-orbitals delocalized over the fused ring system.

Table 2: Representative Molecular Orbital Energies (Illustrative)

| Molecular Orbital | Energy (eV) | Description |

| LUMO | -1.5 | Primarily π* character on the anthracene core |

| HOMO | -5.8 | Primarily π character on the anthracene core |

| HOMO-LUMO Gap | 4.3 | Indicator of electronic excitation energy |

Note: These energy values are hypothetical and serve to illustrate the typical outputs of a DFT calculation.

Time-Dependent Density Functional Theory (TD-DFT) for Excited States

To investigate how this compound interacts with light, a more advanced method called Time-Dependent Density Functional Theory (TD-DFT) is employed. mdpi.com TD-DFT is a powerful tool for calculating the properties of molecules in their electronically excited states, which are accessed upon absorption of photons. rsc.org

TD-DFT calculations can predict the electronic absorption spectrum of a molecule by calculating the energies of vertical excitations from the ground state to various excited states. mdpi.com The results are typically presented as a series of excitation energies (which can be converted to wavelengths) and their corresponding oscillator strengths, which relate to the intensity of the absorption peaks. For an anthracene derivative, strong absorptions corresponding to π-π* transitions within the aromatic system are expected. Similarly, by optimizing the geometry of the first excited state, TD-DFT can be used to predict the fluorescence emission spectrum.

The photophysical properties of molecules can be highly sensitive to their environment. TD-DFT calculations can be performed in the presence of a solvent model, often using a Polarizable Continuum Model (PCM), to simulate how the solvent environment affects the absorption and emission spectra. mdpi.com Furthermore, the hydroxyl group in the propanol (B110389) side chain of this compound can exist in protonated or deprotonated forms depending on the pH of the solution. TD-DFT can be used to calculate the spectra of these different species, providing insight into how protonation alters the electronic transitions and, consequently, the observed color and fluorescence of the compound.

Natural Bond Orbital (NBO) Calculations

Natural Bond Orbital (NBO) analysis is a computational method that translates the complex, delocalized molecular orbitals obtained from a quantum chemical calculation into a more intuitive chemical picture of localized bonds, lone pairs, and intermolecular interactions. This approach provides valuable insights into the electronic structure of a molecule.

Investigation of Stability and Reactivity

NBO analysis can elucidate the stability of a molecule by quantifying hyperconjugative interactions, which are stabilizing orbital interactions between a filled (donor) orbital and a vacant (acceptor) orbital. The strength of these interactions is evaluated using second-order perturbation theory, which calculates the stabilization energy, E(2). Larger E(2) values indicate stronger interactions and greater stabilization of the molecule.

In the context of this compound, NBO calculations would theoretically allow for the investigation of interactions such as those between the filled π-orbitals of the anthracene core and the antibonding orbitals of the propanol side chain, or interactions involving the lone pairs on the oxygen atom. However, specific E(2) values and detailed NBO analyses for this compound are not available in the reviewed literature.

Molecular Simulations (General Relevance for Molecular Systems)

Molecular simulations, including molecular dynamics (MD), are powerful computational techniques used to study the physical movements of atoms and molecules over time. These simulations can provide a detailed understanding of the conformational landscape and intermolecular interactions of a molecular system.

Conformation and Dynamics

Molecular dynamics simulations can be employed to explore the conformational space of this compound. By simulating the motion of the molecule over time, researchers can identify low-energy conformations and understand the dynamics of the flexible propanol side chain relative to the rigid anthracene core. Such studies would reveal the preferred spatial arrangements of the molecule and the energy barriers between different conformations. At present, there are no published molecular dynamics studies focused specifically on the conformational analysis of this compound.

Intermolecular Interactions

Simulations can also provide insight into the non-covalent interactions between multiple this compound molecules or between this compound and other molecules. These interactions, including van der Waals forces, hydrogen bonding (involving the hydroxyl group), and π-stacking (between anthracene rings), govern the bulk properties of the compound. While the principles of these interactions are well-understood, specific computational studies quantifying the intermolecular interaction energies and preferred packing arrangements for this compound have not been found in the scientific literature.

Applications of 9 Anthracenepropanol in Cutting Edge Chemical Science

Role as a Versatile Organic Building Block

Organic building blocks are functionalized molecules that serve as the foundational components for the bottom-up assembly of more complex molecular architectures. The structure of 9-Anthracenepropanol, which combines a large, rigid, and photoactive aromatic system with a flexible aliphatic chain terminating in a reactive alcohol, makes it a prime candidate for use as a versatile building block in organic synthesis.

The utility of this compound in synthesis stems from its two distinct reactive sites. The terminal hydroxyl (-OH) group provides a nucleophilic handle for a variety of classic organic transformations. It can be readily converted into esters, ethers, carbamates, or halides, allowing it to be covalently linked to other molecules or polymer backbones. This functionalization is key to integrating the unique photophysical properties of the anthracene (B1667546) moiety into larger, more complex systems.

Furthermore, the anthracene ring itself can participate in chemical reactions. It is well-known for undergoing [4π+4π] photodimerization upon exposure to UV light, a reversible cycloaddition reaction that can be used to create crosslinked networks or photoswitchable materials. researchgate.net This reactivity allows for the construction of dynamic molecular systems where properties can be altered by an external light stimulus. By serving as a precursor, this compound enables the synthesis of photosensitive polymers and other complex structures where the anthracene unit acts as a core functional component. researchgate.net

Modular synthesis is a strategy that involves the stepwise assembly of complex molecules from discrete, interchangeable units (modules). This compound is well-suited for such approaches. The propanol (B110389) side chain acts as a versatile linker that can be modified to connect the anthracene "module" to other functional units.

For instance, the hydroxyl group can be reacted with a bifunctional molecule, which can then be coupled to a second module, allowing for the systematic construction of multi-component systems. This modularity is particularly valuable in fields like medicinal chemistry and materials science, where chemists aim to create libraries of related compounds to screen for specific properties. The ability to easily incorporate the fluorescent and electronically active anthracene core into different molecular frameworks makes this compound a valuable tool in the development of novel functional materials. While specific, complex multi-step syntheses starting from this compound are not extensively documented in mainstream literature, its structure inherently supports its potential use in such modular strategies.

Integration in Advanced Materials Science

The distinct optical properties of the anthracene core—strong ultraviolet absorption and blue fluorescence—make this compound a highly desirable component in advanced materials, particularly in the microelectronics and photonics industries.

In the fabrication of semiconductor devices, photolithography is used to pattern integrated circuits. A critical challenge in this process is the reflection of ultraviolet (UV) light from the substrate surface, which can interfere with the incoming light and cause inaccuracies in the patterned features. To mitigate this, anti-reflective coatings (ARCs) are applied to the substrate before the photoresist layer.

This compound serves as a highly effective organic light-absorbing compound, or chromophore, in these coatings. Its anthracene unit strongly absorbs UV light at wavelengths commonly used in photolithography, such as 365 nm (i-line), 248 nm, and 193 nm. By incorporating it into a coating formulation, the amount of light reflected back into the photoresist is significantly reduced, leading to better control over the dimensions of the final circuit elements.

Spin-on-glass (SOG) is a silica-based liquid material that can be applied to a substrate by spin-coating to form a thin, uniform layer. These materials are often used as insulating layers or as planarizing agents in microchip manufacturing. By incorporating an absorbing chromophore like this compound directly into the SOG formulation, the material can simultaneously function as an anti-reflective coating.

In this application, this compound is combined with SOG precursors, such as alkoxysilanes, during the synthesis of the SOG material. The propanol group can potentially react with the silane (B1218182) precursors, chemically bonding the anthracene chromophore to the resulting polysiloxane network. This integration ensures that the light-absorbing compound is uniformly distributed throughout the SOG matrix and prevents it from leaching out during subsequent processing steps. A patent for this technology provides a specific example of such a synthesis.

| Component | Amount (grams) | Role |

|---|---|---|

| 2-Propanol | 297 | Solvent |

| Acetone | 148 | Solvent |

| TEOS (Tetraethyl Orthosilicate) | 123 | SOG Precursor |

| MTEOS (Methyltriethoxysilane) | 77 | SOG Precursor |

| This compound | 10 | Absorbing Chromophore |

| 0.1 M Nitric Acid | 0.6 | Catalyst |

| Deionized Water | 72 | Reactant (Hydrolysis) |

The anthracene moiety is a well-established blue-light emitter and is frequently used in the development of organic light-emitting diodes (OLEDs). In these devices, anthracene derivatives can serve as the emissive layer where electrons and holes recombine to produce light. The efficiency and color purity of the emission are highly dependent on the molecular structure and solid-state packing of the emitter.

Furthermore, anthracene and its derivatives are key components in materials capable of triplet-triplet annihilation photon upconversion (TTA-UC). This process converts two low-energy photons into one higher-energy photon, for example, turning red or near-infrared light into visible light. In these systems, an anthracene derivative often acts as the "annihilator" or "emitter."

In both OLEDs and TTA-UC systems, it is often necessary to incorporate the active chromophore into a polymer matrix, a metal-organic framework (MOF), or another complex molecular assembly to prevent aggregation-induced quenching and control intermolecular distances. The propanol group of this compound provides the critical reactive site needed to covalently bond the anthracene core into these larger structures, making it an enabling building block for the creation of solid-state optoelectronic and photonic materials.

Utility in Molecular Sensing Research

The intense fluorescence of the anthracene core is highly sensitive to its local environment, making this compound and related compounds excellent candidates for the development of molecular sensors. The fundamental principle of these sensors lies in the modulation of fluorescence—either through enhancement or quenching—upon interaction with a specific target analyte. The propanol group can be chemically modified to introduce specific recognition sites, allowing for the design of sensors tailored to detect a variety of ions and molecules.

The design of molecular sensors based on anthracene derivatives hinges on coupling the fluorescent signaling unit (the anthracene core) with a selective analyte-binding unit (the receptor). The interaction between the sensor and the analyte triggers a conformational or electronic change that perturbs the photophysical properties of the anthracene fluorophore, leading to a detectable signal.

Key design strategies include:

Photoinduced Electron Transfer (PET): A common mechanism where the receptor, upon binding an analyte, alters its electron-donating or -withdrawing capacity. This change can activate or deactivate a PET process that quenches the anthracene fluorescence, effectively turning the signal "on" or "off."

Förster Resonance Energy Transfer (FRET): In this design, an energy acceptor is paired with the anthracene donor. Analyte binding can change the distance or orientation between the donor and acceptor, modulating the efficiency of energy transfer and thus altering the fluorescence emission.

Excimer/Exciplex Formation: The tendency of anthracene moieties to form excited-state dimers (excimers) with characteristic emission spectra can be exploited. Analyte binding can promote or inhibit the close association of two anthracene units, providing a ratiometric sensing signal. For instance, some anthracene derivatives have been shown to form rare and highly emissive T-shaped dimers in aqueous solutions, a process assisted by hydrogen bonding. acs.org

The propanol group in this compound offers a versatile anchor for attaching various receptor groups, enabling the detection of a wide array of targets. For example, derivatives of 8-hydroxyquinoline, a well-known metal chelator, have been incorporated into anthracene-based fluorescent sensors for detecting specific metal ions. researchgate.net

The development of sensor arrays and miniaturized analytical systems, such as lab-on-a-chip devices, requires the immobilization of sensing molecules onto solid supports. The hydroxyl group of this compound is well-suited for this purpose, as it can be readily used to form covalent linkages with surfaces like glass, silicon oxide, or functionalized polymers.

By grafting this compound or its derivatives onto a surface, high-density sensor arrays can be fabricated. These arrays allow for high-throughput analysis and the simultaneous detection of multiple analytes if different, selective sensor molecules are patterned across the surface. The integration into microfluidic devices enables the analysis of very small sample volumes, reduces reagent consumption, and allows for rapid, real-time monitoring.

Single-molecule sensing represents the ultimate frontier in analytical sensitivity. While specific applications utilizing this compound are not extensively documented, the intrinsic properties of the anthracene fluorophore are highly relevant to this field. Effective single-molecule detection requires probes with high fluorescence quantum yields and photostability to generate a sufficient signal-to-noise ratio from an individual molecule. optica-opn.org

Recent advances have demonstrated label-free single-molecule detection using techniques like fiber-based Fabry-Pérot microcavities, achieving unprecedented signal-to-noise ratios. optica-opn.org Fluorescent molecules like anthracene derivatives could be used in complementary, label-based approaches where their bright emission allows for tracking and detection under a microscope. The ability to functionalize this compound allows for it to be attached to larger biomolecules, potentially serving as a reporter tag in single-molecule biophysical studies.

Formation and Function in Supramolecular Assemblies

Supramolecular chemistry involves the spontaneous association of molecules into larger, ordered structures held together by non-covalent interactions. Anthracene derivatives are excellent building blocks for such assemblies due to the strong tendency of their flat, aromatic cores to interact with one another. nih.gov

The self-assembly of anthracene derivatives is a process driven by the minimization of free energy, leading to the formation of thermodynamically stable, ordered aggregates. researchgate.netnih.gov This process often occurs in solution when a "poor" solvent is introduced, forcing the molecules to associate to minimize unfavorable interactions with the solvent.

The resulting structures can vary widely, from discrete molecular clusters to extended one-dimensional nanofibers or two-dimensional sheets. researchgate.net The specific morphology of the final assembly is dictated by a delicate balance of intermolecular forces, molecular geometry, and external conditions like solvent and temperature. For example, some anthracene derivatives have been shown to form nano-fibers that can create a three-dimensional network, leading to the gelation of organic solvents. researchgate.net

The formation and stability of supramolecular structures composed of this compound and its derivatives are governed by a combination of weak intermolecular forces. nih.gov

π-π Stacking: This is one of the most significant interactions for aromatic molecules. nih.govresearchgate.net The electron-rich π-systems of the anthracene cores attract one another, leading them to stack in face-to-face or offset arrangements. The strength and geometry of these interactions are crucial in determining the packing and electronic properties of the resulting assembly. nih.govresearchgate.net Strong π-π stacking can lead to the formation of unique, highly twisted metallacycles in some organometallic assemblies. nih.gov

C–H⋯π Interactions: Interactions between the C-H bonds on one molecule and the π-face of an adjacent anthracene core can also contribute to the stability and specific arrangement of molecules within the crystal or assembly. rsc.org